molecular formula C4H8N4O2 B2975194 H-L-Dbu(N3)-OH CAS No. 2389078-78-6

H-L-Dbu(N3)-OH

Cat. No.: B2975194
CAS No.: 2389078-78-6
M. Wt: 144.134
InChI Key: JRKNECXMMGNWMM-VKHMYHEASA-N
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Description

H-L-Dbu(N3)-OH: is a synthetic compound that belongs to the class of azido amino acids It is characterized by the presence of an azide group (-N3) attached to the side chain of the amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-L-Dbu(N3)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).

    Introduction of the Azide Group: The protected amino acid is then subjected to a nucleophilic substitution reaction with sodium azide (NaN3) to introduce the azide group.

    Deprotection: The protecting group is removed under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers, high-purity reagents, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Click Chemistry: H-L-Dbu(N3)-OH undergoes click reactions with alkynes to form triazoles. This reaction is highly efficient and selective, making

Properties

IUPAC Name

(3S)-3-amino-4-azidobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O2/c5-3(1-4(9)10)2-7-8-6/h3H,1-2,5H2,(H,9,10)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKNECXMMGNWMM-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CN=[N+]=[N-])N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](CN=[N+]=[N-])N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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